molecular formula C23H15N3O3S3 B11625384 3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-4-one

3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B11625384
M. Wt: 477.6 g/mol
InChI Key: HXCAWKCTXGALOJ-AQTBWJFISA-N
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Description

The compound 3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-4-one is a structurally complex heterocyclic molecule featuring:

  • A pyrido[1,2-a]pyrimidin-4-one core, a fused bicyclic system with nitrogen atoms at positions 1 and 2.
  • A (Z)-configured thiazolidin-5-ylidene moiety at position 3, substituted with a 2-furylmethyl group and a 4-oxo-2-thioxo functional group.
  • A phenylsulfanyl substituent at position 2 of the pyrido-pyrimidinone ring.

The (Z)-stereochemistry of the exocyclic double bond in the thiazolidinone ring is critical for molecular conformation and intermolecular interactions . The phenylsulfanyl group contributes to lipophilicity, while the furylmethyl group may enhance π-π stacking or hydrogen-bonding interactions in biological targets .

Properties

Molecular Formula

C23H15N3O3S3

Molecular Weight

477.6 g/mol

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[(4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H15N3O3S3/c27-21-17(13-18-22(28)26(23(30)32-18)14-15-7-6-12-29-15)20(31-16-8-2-1-3-9-16)24-19-10-4-5-11-25(19)21/h1-13H,14H2/b18-13-

InChI Key

HXCAWKCTXGALOJ-AQTBWJFISA-N

Isomeric SMILES

C1=CC=C(C=C1)SC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5

Origin of Product

United States

Preparation Methods

The synthesis of 3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the thiazolidinone ring: This step involves the reaction of a furan derivative with a thioamide under acidic conditions to form the thiazolidinone ring.

    Construction of the pyrido[1,2-A]pyrimidin-4-one core: This is achieved through a cyclization reaction involving a suitable precursor, such as a pyrimidine derivative.

    Coupling of the thiazolidinone and pyrido[1,2-A]pyrimidin-4-one units: This step involves the use of a coupling reagent, such as a phosphonium or ammonium salt, to link the two units together.

    Introduction of the phenylsulfanyl group: This is typically done through a nucleophilic substitution reaction using a phenylsulfanyl halide.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

This compound has several potential scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease processes.

    Materials Science: Its unique structure could make it useful as a building block for the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It could be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-4-one likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs (Table 1) differ primarily in substituents on the pyrido-pyrimidinone core and thiazolidinone ring. Key comparisons include:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound ID/Reference Core Structure Substituents (R1, R2) Key Modifications vs. Target Compound
Target Compound Pyrido[1,2-a]pyrimidin-4-one R1: Phenylsulfanyl; R2: 2-Furylmethyl Reference molecule
Compound from Pyrido[1,2-a]pyrimidin-4-one R1: 4-Morpholinyl; R2: 2-Furylmethyl; +7-methyl Morpholinyl (electron-rich) vs. phenylsulfanyl; additional methyl enhances steric bulk
Compound from Pyrido[1,2-a]pyrimidin-4-one R1: Ethylamino; R2: 2-Phenylethyl Ethylamino (H-bond donor) vs. phenylsulfanyl; phenylethyl increases hydrophobicity
Compound from Pyrido[1,2-a]pyrimidin-4-one R1: Allylamino; R2: 3-Isopropyl Allylamino improves solubility; isopropyl enhances steric hindrance

Biological Activity

The compound 3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-4-one represents a novel heterocyclic structure that integrates multiple functional groups, potentially endowing it with diverse biological activities. The compound's intricate architecture suggests a range of interactions with biological targets, making it a subject of interest in medicinal chemistry.

Structural Characteristics

This compound features:

  • A pyrido[1,2-A]pyrimidin-4-one core.
  • A thiazolidinone derivative.
  • A furan moiety, which is known for its reactivity and biological significance.

The molecular formula is C22H20N4O4SC_{22}H_{20}N_{4}O_{4}S, and its structural complexity is illustrated in the following table:

ComponentDescription
Core StructurePyrido[1,2-A]pyrimidin-4-one
Functional GroupsThiazolidine, Furan, Phenylsulfanyl
Molecular Weight440.54 g/mol

Biological Activity

Research indicates that compounds with similar structural features exhibit various biological activities:

Antimicrobial Activity

Several studies have reported that thiazolidinone derivatives possess significant antimicrobial properties. The presence of the thiazolidine ring in our compound may contribute to similar effects, potentially inhibiting bacterial growth or acting against fungal pathogens.

Anticancer Properties

Compounds containing pyrido[1,2-A]pyrimidine cores have shown promise in cancer treatment. For instance, derivatives have been studied for their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

Enzyme Inhibition

The compound may also function as an enzyme inhibitor. The thiazolidine moiety can interact with active sites of enzymes, potentially leading to the modulation of metabolic pathways. This feature is particularly relevant for designing inhibitors against enzymes implicated in diseases such as diabetes and cancer.

Case Studies and Research Findings

  • Anticancer Activity : A study on related pyrido[1,2-A]pyrimidinone compounds found that they significantly inhibited the proliferation of various cancer cell lines (e.g., MCF-7 and HeLa) at micromolar concentrations. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through mitochondrial pathways .
  • Antimicrobial Studies : Research on thiazolidinone derivatives demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported to be in the range of 0.5–32 µg/mL .
  • Enzyme Inhibition : A comparative study indicated that compounds similar to our target inhibited dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. The IC50 values for these inhibitors ranged from 50 to 200 nM, suggesting a strong potential for managing Type 2 diabetes .

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